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molecular formula C11H7NO5 B8785899 5-(4-Nitrophenoxy)furan-2-carbaldehyde CAS No. 62427-28-5

5-(4-Nitrophenoxy)furan-2-carbaldehyde

Cat. No. B8785899
M. Wt: 233.18 g/mol
InChI Key: OEWNJEBZKMCENG-UHFFFAOYSA-N
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Patent
US07795255B2

Procedure details

Nitrophenol (43.6 mg, 0.31 mmol) and 5-bromofurfural (50 mg, 0.28 mmol) were dissolved in dry DMF (10 ml), anhydrous K2CO3 (81 mg, 0.39 mmol) was added thereto and the resulting mixture was heated under nitrogen atmosphere at 80° C. for 5 hours. The solvent was then evaporated under reduced pressure and a mixture of water (40 ml) and ether (10 ml) was added. After separation of the phases the aqueous phase was extracted with ether (2×10 ml), the combined organic phase was dried over Na2SO4 and the organic solvents were evaporated under reduced pressure. The crude product was purified by silica gel flash chromatography to give 25 mg of pure 5-(4-nitro-phenoxy)-furan-2-carbaldehyde (38% yield).
Quantity
43.6 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1O)([O-:3])=[O:2].Br[C:12]1[O:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.C([O-])([O-])=[O:20].[K+].[K+]>CN(C=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:20][C:12]2[O:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
43.6 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=CC=C(C=O)O1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of water (40 ml) and ether (10 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After separation of the phases the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the organic solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(O2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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